4-Dimethoxymethylphenyl ethyl sulfide
Description
4-Dimethoxymethylphenyl ethyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a dimethoxymethyl group (-CH(OCH₃)₂) and an ethyl sulfide (-S-CH₂CH₃) moiety. Based on analogous compounds (e.g., 4-Methoxyphenylmethylsulfane), the synthesis likely involves nucleophilic substitution or thiol-ene reactions, followed by purification via silica column chromatography . The dimethoxymethyl group may enhance solubility in polar solvents compared to non-polar substituents, while the ethyl sulfide moiety contributes to moderate reactivity in oxidation or alkylation reactions.
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-4-14-10-7-5-9(6-8-10)11(12-2)13-3/h5-8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYVFSGMZPACCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Considerations:
-
Base Selection: Potassium carbonate or triethylamine is preferred to scavenge HBr generated during the reaction.
-
Solvent Effects: Elevated temperatures in DMF improve reaction kinetics but may degrade acid-sensitive dimethoxymethyl groups.
Friedel-Crafts Thioacylation
The Friedel-Crafts acylation pathway adapts classical electrophilic substitution to incorporate sulfur-containing groups. Here, dimethoxymethylbenzene reacts with ethylthioacetyl chloride (CH<sub>3</sub>CH<sub>2</sub>SC(O)Cl) in the presence of Lewis acids like AlCl<sub>3</sub>. The acyl group is subsequently reduced to a methylene unit via Clemmensen or Wolff-Kishner conditions.
A notable example from the synthesis of 4-ethyl-1,2-dimethoxybenzene illustrates this strategy. While the original process targets alkylation, substituting the acyl chloride with a thioacetyl derivative enables sulfur incorporation. After acylation, catalytic hydrogenation over Pd/C at 50–55°C selectively removes the carbonyl oxygen, yielding the ethylthio moiety. This method achieves 70–75% overall yield but requires stringent moisture control to prevent Lewis acid deactivation.
Transition Metal-Catalyzed Coupling
Transition metal catalysis offers a versatile platform for constructing C–S bonds under mild conditions. The Ullmann coupling of 4-iodo-dimethoxymethylbenzene with ethylthiolate (CH<sub>3</sub>CH<sub>2</sub>SNa) in the presence of copper(I) iodide exemplifies this approach. Optimized protocols from the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl] derivatives highlight the role of ligands such as 1,10-phenanthroline in enhancing catalytic activity.
In a typical procedure, the aryl iodide, ethylthiolate, CuI (5 mol%), and ligand are heated in dioxane at 110°C for 24 hours. The reaction proceeds via a single-electron transfer mechanism, affording the coupled product in 65–70% yield. While efficient, this method necessitates rigorous exclusion of oxygen to prevent Cu(I) oxidation.
Acid-Catalyzed Thioacetal Formation
Acid-mediated condensation provides an alternative route by leveraging the reactivity of carbonyl intermediates. Starting with 4-acetylbenzaldehyde , the ketone is first protected as its dimethoxymethyl acetal using trimethyl orthoformate and p-toluenesulfonic acid (PTSA). Subsequent treatment with ethyl mercaptan and PTSA in toluene facilitates thioacetal formation, which is hydrolyzed to yield the ethylthio group.
Adapted from the preparation of (S)-(-)-1-(4-methoxyphenyl)ethylamine , this two-step sequence achieves 60–65% overall yield. Critical parameters include:
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Azeotropic Water Removal: Dean-Stark traps prevent reversibility during acetal formation.
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Temperature Control: Reflux conditions (110–120°C) accelerate thioacetalization without degrading the acetal.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | HBF<sub>4</sub>·SiO<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub> | 75°C, 3 h | 85 | High yield, minimal side products | Requires halogenated precursor |
| Friedel-Crafts | AlCl<sub>3</sub>, Pd/C | 50–55°C, H<sub>2</sub> atmosphere | 70–75 | Compatible with electron-rich arenes | Multi-step, moisture-sensitive |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 110°C, 24 h | 65–70 | Mild conditions, functional tolerance | Oxygen-sensitive, costly ligands |
| Acid-Catalyzed Condensation | PTSA, trimethyl orthoformate | Reflux, Dean-Stark | 60–65 | Simple setup, scalable | Moderate yield, competing hydrolysis |
Mechanistic Insights and Side Reactions
Competing Oxidation
Ethylthio groups are prone to oxidation under acidic or oxidative conditions, forming sulfoxides or sulfones. For instance, in the presence of NaIO<sub>4</sub>, 4-dimethoxymethylphenyl ethyl sulfide oxidizes to the corresponding sulfone at rates exceeding 20% after 6 hours. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions: 4-Dimethoxymethylphenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl ethyl sulfides.
Scientific Research Applications
4-Dimethoxymethylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Dimethoxymethylphenyl ethyl sulfide involves its interaction with various molecular targets, primarily through its sulfide group. This group can undergo oxidation-reduction reactions, influencing cellular redox states and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfides
Structural and Physicochemical Properties
The table below compares key parameters of 4-Dimethoxymethylphenyl ethyl sulfide with analogs:
*Predicted values based on structural analogs.
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., -OCH₃) increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., -Cl, -NO₂) .
- Molecular Weight : The dimethoxymethyl and ethyl groups in the target compound result in a higher molecular weight (212.31 g/mol) compared to simpler analogs like 4-Methoxyphenylmethylsulfane (154.23 g/mol).
Catalytic Reactivity:
Sulfides with electron-rich aromatic rings (e.g., methoxy-substituted analogs) exhibit higher activity in hydrodeoxygenation (HDO) reactions over sulfide catalysts, as seen in bio-oil upgrading processes . The dimethoxymethyl group may further enhance this reactivity due to increased electron donation.
Biological Activity
4-Dimethoxymethylphenyl ethyl sulfide (DMPS) is an organosulfur compound with the molecular formula C₁₁H₁₆O₂S. Its structure features a phenyl ring substituted with two methoxy groups and an ethyl sulfide functional group, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of DMPS, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The ethyl sulfide group in DMPS is significant for its reactivity, particularly in nucleophilic substitution reactions. The presence of methoxy groups may enhance its solubility and interaction with biological systems, potentially leading to various biological effects.
- Molecular Weight : Approximately 212.31 g/mol
- Chemical Structure :
The biological activity of DMPS may involve several mechanisms:
- Nucleophilic Substitution : The ethyl sulfide moiety can undergo nucleophilic attack, which may lead to the formation of biologically active metabolites.
- Oxidation Reactions : The methoxy groups can be oxidized under certain conditions, potentially generating phenolic compounds or sulfoxides that may exhibit distinct biological properties.
- Enzyme Interaction : Preliminary studies suggest DMPS may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Biological Activity and Therapeutic Potential
Research indicates that DMPS may possess a range of biological activities, including:
- Antioxidant Properties : Compounds with sulfur functionalities often exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that DMPS might also possess this property.
- Anticancer Potential : The structural characteristics of DMPS align with those observed in known anticancer agents, warranting further investigation into its potential as an antineoplastic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMPS, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Dimethoxyphenyl ethyl sulfide | C₁₀H₁₄O₂S | Lacks one methoxy group; potential for different biological activity. |
| Ethyl phenyl sulfide | C₉H₁₂S | Simpler structure; may exhibit different reactivity patterns due to lack of methoxy groups. |
| 4-Methoxyphenyl ethyl sulfide | C₁₁H₁₄O₂S | Contains only one methoxy group; differences in solubility and reactivity expected. |
This table illustrates how the presence or absence of specific functional groups influences the chemical behavior and biological interactions of these compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-dimethoxymethylphenyl ethyl sulfide, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, Mannich reaction optimization (as seen in related sulfide syntheses) requires precise control of molar ratios (e.g., 1:3 for substrate-to-amine), temperature (65°C), and reaction time (2 hours) to achieve yields >83% . To ensure reproducibility, document all parameters (solvent purity, catalyst loading, inert atmosphere) and validate intermediates via NMR or HPLC. Full characterization (melting point, Rf values, spectral data) must align with literature or prior syntheses .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for methoxy (δ ~3.3–3.5 ppm) and ethyl sulfide (δ ~1.2–1.4 ppm for CH3, 2.5–2.7 ppm for SCH2) groups, cross-referencing with databases like CRC Handbook .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres. For related sulfides, volatility is significant (e.g., H2S off-gassing at >60°C ), necessitating sealed systems for high-temperature studies.
- Report deviations from expected data (e.g., unexpected byproducts) and validate with independent methods like IR or mass spectrometry .
Q. What are the key considerations for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Oxygen Sensitivity : Sulfides are prone to oxidation (e.g., HS⁻ → SO4²⁻ in aqueous media ). Store under inert gas (Ar/N2) in amber vials.
- Temperature : Avoid prolonged exposure to >25°C; refrigerate at 4°C for long-term stability.
- Solvent Compatibility : Use aprotic solvents (e.g., DCM, THF) to minimize nucleophilic side reactions. Document storage conditions in metadata for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT calculations for expected chemical shifts ).
- Isolation of Byproducts : Use preparative chromatography to isolate ambiguous peaks and characterize them via high-resolution MS or X-ray crystallography.
- Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 ppm for NMR) and assess sample purity (e.g., microanalysis for C, H, S content) . If discrepancies persist, consult multi-lab reproducibility studies to identify systematic errors .
Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy for S–C bond cleavage ).
- Isotopic Labeling : Use deuterated or ¹³C-labeled substrates to trace bond formation/breaking pathways.
- Computational Modeling : Perform DFT/MD simulations to identify transition states (e.g., activation energy for sulfide oxidation ). Validate with kinetic isotope effects (KIEs) .
Q. How can researchers design robust assays to study the biological or environmental interactions of this compound?
- Methodological Answer :
- Environmental Fate Studies : Simulate aerobic/anaerobic conditions to track sulfide oxidation products (e.g., sulfate quantification via ion chromatography ).
- Toxicity Assays : Use cell-based models (e.g., endothelial cells ) with real-time H2S probes to monitor metabolic interactions. Include controls for pH and redox potential to isolate sulfide-specific effects.
- Data Normalization : Account for matrix effects (e.g., soil organic matter in environmental samples) using internal standards (e.g., ³⁴S-labeled analogs) .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under identical conditions to rule out procedural errors .
- Step 2 : Perform sensitivity analysis (e.g., vary pH, temperature) to identify critical parameters affecting results .
- Step 3 : Collaborate with independent labs to validate findings, ensuring alignment with ethical data-sharing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
